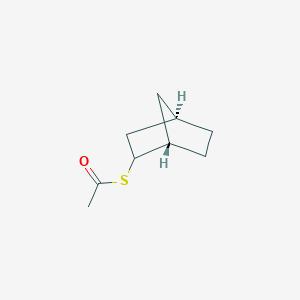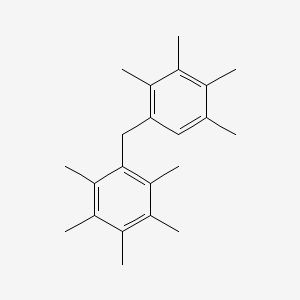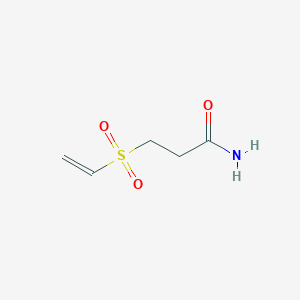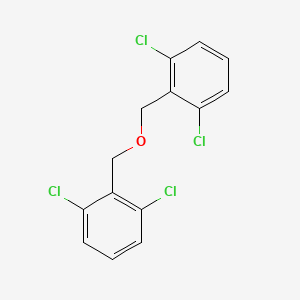
2-Norbornyl thiolacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Norbornyl thiolacetate is an organic compound with the molecular formula C9H14OS It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a thioacetate group
准备方法
Synthetic Routes and Reaction Conditions
2-Norbornyl thiolacetate can be synthesized through the reaction of norbornane derivatives with thioacetic acid. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the reaction of 2-norbornyl chloride with potassium thioacetate in the presence of a solvent such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-Norbornyl thiolacetate undergoes various types of chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The thioacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
科学研究应用
2-Norbornyl thiolacetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-norbornyl thiolacetate involves the reactivity of the thioacetate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the sulfur atom in the thioacetate group, which can participate in various chemical transformations.
相似化合物的比较
Similar Compounds
2-Norbornyl acetate: Similar structure but contains an acetate group instead of a thioacetate group.
2-Norbornyl methacrylate: Contains a methacrylate group, used in polymer chemistry.
2-Norbornyl p-tolyl sulfide: Contains a sulfide group, used in different chemical applications.
Uniqueness
2-Norbornyl thiolacetate is unique due to the presence of the thioacetate group, which imparts distinct reactivity and properties compared to other norbornane derivatives. This makes it valuable in specific synthetic applications and research studies involving sulfur chemistry.
属性
分子式 |
C9H14OS |
|---|---|
分子量 |
170.27 g/mol |
IUPAC 名称 |
S-[(1S,4R)-2-bicyclo[2.2.1]heptanyl] ethanethioate |
InChI |
InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9?/m1/s1 |
InChI 键 |
AKEZPHRQPYDGQV-WGTSGOJVSA-N |
手性 SMILES |
CC(=O)SC1C[C@@H]2CC[C@H]1C2 |
规范 SMILES |
CC(=O)SC1CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)





![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967486.png)
